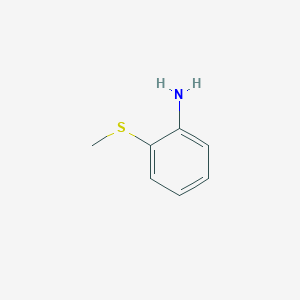

2-(Methylthio)aniline

Descripción general

Descripción

Métodos De Preparación

2-(Methylthio)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 2-nitroanisole with hydrogen sulfide in the presence of a catalyst to form this compound . Another method includes the reduction of 2-nitrothioanisole using iron powder and hydrochloric acid . Industrial production methods often involve similar reaction pathways but are optimized for large-scale production with considerations for cost, efficiency, and safety .

Análisis De Reacciones Químicas

2-(Methylthio)aniline undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen sulfide, iron powder, hydrochloric acid, hydrogen peroxide, and m-chloroperbenzoic acid . The major products formed depend on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

2-(Methylthio)aniline has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 2-(Methylthio)aniline involves its interaction with various molecular targets and pathways. As an intermediate in organic synthesis, it can undergo various chemical transformations that lead to the formation of bioactive compounds . The specific molecular targets and pathways depend on the final product formed from these transformations.

Comparación Con Compuestos Similares

2-(Methylthio)aniline can be compared with other similar compounds such as:

2-(Phenylthio)aniline: Similar structure but with a phenylthio group instead of a methylthio group.

2-Aminothiophenol: Contains a thiol group instead of a methylthio group.

4-(Methylthio)aniline: The methylthio group is attached at the para position relative to the amino group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the position and nature of the substituents on the benzene ring .

Actividad Biológica

2-(Methylthio)aniline, a compound with the molecular formula C8H10N2S, is recognized for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential applications in pharmaceuticals and agrochemicals.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of aniline with methylthiol or methylsulfide under controlled conditions. Various studies have reported methods for synthesizing derivatives of this compound, often focusing on its application as a ligand in metal complexes. For example, a study synthesized a lead(II) complex derived from this compound and characterized it through various spectroscopic techniques, including UV-Vis and NMR spectroscopy .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. In a study assessing various derivatives, compounds containing the this compound moiety showed notable activity against both Gram-positive and Gram-negative bacteria. For instance, specific derivatives exhibited inhibition zones greater than 15 mm against Bacillus subtilis, indicating strong antibacterial effects .

| Compound | Activity Type | Inhibition Zone (mm) | Target Organism |

|---|---|---|---|

| 4d | Antibacterial | >15 | Bacillus subtilis |

| 5e | Antibacterial | >15 | Staphylococcus aureus |

| 9a | Antifungal | Not significant | Candida albicans |

Antidiabetic Activity

Research has also highlighted the antidiabetic potential of this compound derivatives. A study evaluated the inhibitory effects of these compounds on α-amylase and α-glucosidase enzymes, which are critical in carbohydrate metabolism. The results indicated that certain metal complexes derived from this compound significantly inhibited these enzymes compared to standard drugs .

| Compound | Enzyme Inhibition (%) | Comparison Standard |

|---|---|---|

| Lead(II) complex of this compound | 70 | Acarbose |

| Free ligand | 50 | Acarbose |

Case Studies

- DNA Interaction Studies : A lead(II) complex formed with this compound was studied for its interaction with calf thymus DNA (CT-DNA). The complex exhibited intercalation properties, suggesting that it could potentially be used as an anticancer agent due to its ability to bind to DNA and affect cellular processes .

- Antiproliferative Activity : In another investigation, derivatives of this compound were tested for their antiproliferative effects on various cancer cell lines, including HeLa and A549 cells. Certain derivatives showed IC50 values in the low micromolar range, indicating their potential as therapeutic agents in cancer treatment .

Propiedades

IUPAC Name |

2-methylsulfanylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-9-7-5-3-2-4-6(7)8/h2-5H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBRPQQSADOCKCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80183986 | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2987-53-3 | |

| Record name | 2-(Methylthio)aniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2987-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylthio)aniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002987533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2987-53-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41588 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(Methylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80183986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylthio)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.142 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 2-(methylthio)aniline in C–H activation reactions?

A1: this compound functions as an effective directing group in palladium-catalyzed C–H activation reactions. [, , , , , ] This enables the selective functionalization of otherwise unreactive C–H bonds, providing access to complex molecules from readily available starting materials.

Q2: How does the reactivity of this compound compare to other directing groups like 8-aminoquinoline?

A2: While both MTA and 8-aminoquinoline can direct palladium catalysts, MTA generally exhibits lower reactivity. [, ] This allows for selective mono-arylations, minimizing the formation of undesired bis-arylated byproducts.

Q3: Can you provide examples of reactions where this compound acts as a directing group?

A3: Certainly! MTA has been successfully employed in various reactions, including:

- β-C-H arylation, alkylation, benzylation, and methoxylation of carbazole derivatives: This provides a route to C2, C3, and C4 functionalized carbazoles, compounds with significant applications in materials science and medicinal chemistry. []

- Diastereoselective sp3 C-H arylation followed by ring opening of cyclopropanecarboxamides: This method enables the construction of anti-β-acyloxy amides, featuring vicinal stereocenters with a high degree of stereocontrol. []

- Regioselective C–H arylation and alkylation of thiophene- and furan-2-carboxamides at the C-3 position: This strategy allows for the late-stage functionalization of heterocycles, important building blocks in drug discovery. []

- C-H functionalization of peptides via cyclic aminal intermediates: This approach provides a powerful tool for the modification of peptides, which are central to numerous biological processes. []

- Copper promoted, directed sulfenylation and phenoxylation of benzamide C−H bonds: This methodology enables the introduction of sulfur and oxygen functionalities onto aromatic rings, leading to valuable compounds for various applications. []

Q4: What is the molecular formula, weight, and relevant spectroscopic data for this compound?

A4:

- Spectroscopic data: this compound shows characteristic peaks in NMR and IR spectroscopy. [, , ] For instance, the methyl group attached to sulfur typically appears as a singlet around 2.4 ppm in the 1H NMR spectrum, while the aromatic protons resonate in the region of 6.5-7.5 ppm. [, ]

Q5: How does the presence of the methylthio group influence the properties of this compound?

A5: The methylthio group impacts both the electronic and steric properties of the aniline derivative. The sulfur atom can participate in coordination with metal centers, facilitating C-H activation. [, , ] Furthermore, the steric bulk of the methylthio group can influence the regioselectivity and diastereoselectivity of the reactions. [, ]

Q6: Has the structure of this compound been modified to explore structure-activity relationships?

A6: Yes, researchers have investigated the impact of structural modifications on the reactivity and selectivity of MTA. For example, replacing the methyl group with a phenyl group alters the steric environment around the sulfur atom, influencing its coordinating ability and ultimately affecting the reaction outcome. []

Q7: Have computational methods been applied to study this compound and its reactions?

A7: Yes, Density Functional Theory (DFT) calculations have been employed to understand the electronic properties and reactivity of MTA and its derivatives. [, , ] These studies provide valuable insights into reaction mechanisms and help rationalize experimental observations.

Q8: What are the environmental considerations associated with this compound?

A8: While specific studies on the environmental impact of MTA are limited in the provided papers, it's crucial to consider potential ecotoxicological effects and explore strategies for waste minimization and recycling during its synthesis and application. []

Q9: Are there analytical techniques for detecting and quantifying this compound?

A9: Various analytical methods, including NMR, IR, and mass spectrometry, can be used to characterize and quantify MTA. [, ] Additionally, techniques like gas chromatography and high-performance liquid chromatography can be employed, especially when analyzing complex reaction mixtures. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.